

# Application Note: Quantification of Ravuconazole in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: *Fosravuconazole L-lysine ethanolate*

Cat. No.: *B15127499*

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## Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ravuconazole in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (Ravuconazole-d4) to ensure accuracy and precision.<sup>[1]</sup> Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization mode. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other drug development applications requiring reliable quantification of Ravuconazole.<sup>[1][2]</sup>

## Introduction

Ravuconazole is a broad-spectrum triazole antifungal agent with potent activity against a wide range of fungal pathogens.<sup>[1]</sup> Accurate and precise measurement of Ravuconazole concentrations in plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments in both preclinical and clinical studies. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and throughput.<sup>[2][3]</sup> The use of a stable isotope-labeled internal standard, such as Ravuconazole-d4, is critical for compensating for matrix effects and variability during sample processing, thereby enhancing

the accuracy and reliability of the results.<sup>[1][4]</sup> This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of Ravuconazole in human plasma.

## Experimental

### Materials and Reagents

- Ravuconazole analytical standard
- Ravuconazole-d4 (internal standard)
- HPLC-grade acetonitrile and methanol<sup>[1]</sup>
- LC-MS grade formic acid<sup>[1]</sup>
- Ultrapure water<sup>[1]</sup>
- Human plasma (K2EDTA)<sup>[1]</sup>

### Equipment

- Liquid chromatography system (e.g., UHPLC/HPLC system)<sup>[5]</sup>
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source<sup>[4][5]</sup>
- Analytical balance
- Microcentrifuge
- Pipettes
- Vortex mixer
- Nitrogen evaporator

### Chromatographic and Mass Spectrometric Conditions

A summary of the LC-MS/MS instrument parameters is provided in the table below.

Parameter	Condition
Liquid Chromatography	
HPLC System	Standard UHPLC/HPLC system
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1][5]
Mobile Phase A	Water with 0.1% Formic Acid[1][5]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[5]
Flow Rate	0.4 mL/min[4][5]
Injection Volume	5 µL[4][5]
Column Temperature	40 °C
Mass Spectrometry	
Mass Spectrometer	Triple quadrupole mass spectrometer[4][5]
Ionization Mode	Electrospray Ionization (ESI), Positive[4][5]
MRM Transitions	Optimized for Ravuconazole and Ravuconazole-d4[5]

## Protocols

### Standard and Sample Preparation

- **Stock Solutions:** Prepare stock solutions of Ravuconazole and Ravuconazole-d4 in methanol at a concentration of 1 mg/mL.[1]
- **Working Standard Solutions:** Prepare working standard solutions by serially diluting the Ravuconazole stock solution with a 50:50 (v/v) mixture of methanol and water.[1]
- **Internal Standard Working Solution:** Prepare the internal standard working solution at a concentration of 100 ng/mL in acetonitrile.[1]
- **Calibration Standards and Quality Control (QC) Samples:** Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working standard

solutions.[\[1\]](#)

## Sample Extraction

- To 50 µL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the Ravuconazole-d4 internal standard working solution.[\[1\]](#)
- Vortex briefly to mix.
- Add 300 µL of acetonitrile to precipitate plasma proteins.[\[1\]](#)
- Vortex vigorously for 30 seconds.[\[1\]](#)
- Centrifuge at 13,000 rpm for 10 minutes.[\[1\]](#)
- Transfer the supernatant to a clean tube.[\[1\]](#)
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.[\[1\]](#)
- Reconstitute the dried residue in 100 µL of the initial mobile phase composition.[\[1\]](#)
- Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.[\[1\]](#)

## Data Analysis

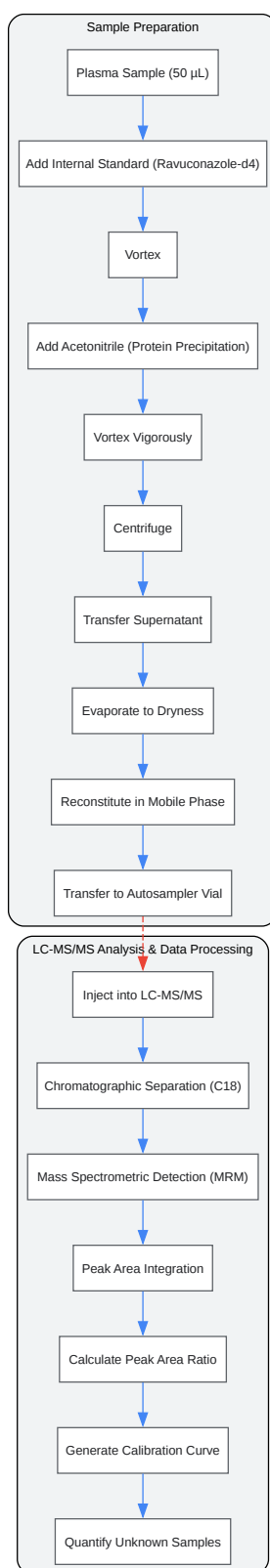
- Acquire data in the Multiple Reaction Monitoring (MRM) mode.[\[1\]](#)
- Integrate the peak areas for Ravuconazole and Ravuconazole-d4.
- Calculate the peak area ratio of Ravuconazole to Ravuconazole-d4.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model with a  $1/x^2$  weighting.[\[1\]](#)
- Determine the concentration of Ravuconazole in QC and unknown samples from the calibration curve.[\[1\]](#)

## Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation.<sup>[1]</sup> A summary of the validation parameters is presented below.

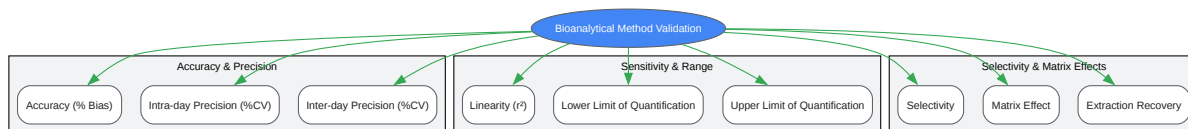
Validation Parameter	Result
Linearity Range	0.5 - 500 ng/mL <sup>[4]</sup>
Correlation Coefficient ( $r^2$ )	> 0.999 <sup>[4]</sup>
Lower Limit of Quantification (LLOQ)	0.5 ng/mL <sup>[4]</sup>
Intra-day Precision (%CV)	< 5% <sup>[4]</sup>
Inter-day Precision (%CV)	< 7% <sup>[4]</sup>
Accuracy (% Bias)	Within $\pm 15\%$ <sup>[4]</sup>
Recovery	Consistent and reproducible
Matrix Effect	Minimal and compensated by the internal standard

## Visualizations



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Caption: Experimental workflow for the LC-MS/MS quantification of Ravuconazole.



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Caption: Key parameters for bioanalytical method validation.

## Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ravuconazole in human plasma. The simple sample preparation procedure and the use of a stable isotope-labeled internal standard make this method well-suited for high-throughput analysis in a variety of research and drug development settings.[1] The method has been validated to meet the stringent requirements for bioanalytical assays, ensuring high-quality data for pharmacokinetic and other quantitative studies.

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